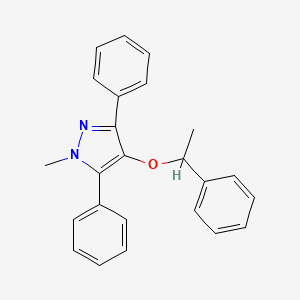![molecular formula C17H18N2O B14606554 (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine CAS No. 58758-14-8](/img/structure/B14606554.png)
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine typically involves the reaction of 2-(morpholin-4-yl)aniline with benzaldehyde under acidic or basic conditions to form the imine linkage. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of N-phenylmorpholine oxides.
Reduction: Formation of N-phenylmorpholine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmorpholine: Lacks the imine group but shares the morpholine and phenyl moieties.
Benzylideneaniline: Contains the imine linkage but lacks the morpholine ring.
Morpholine derivatives: Various compounds with different substituents on the morpholine ring.
Uniqueness
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine is unique due to the combination of the morpholine ring and the imine linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
58758-14-8 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H18N2O/c1-2-7-16(8-3-1)18-14-15-6-4-5-9-17(15)19-10-12-20-13-11-19/h1-9,14H,10-13H2 |
InChI Key |
WSSNHUZNQYLMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


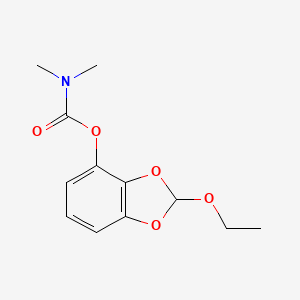

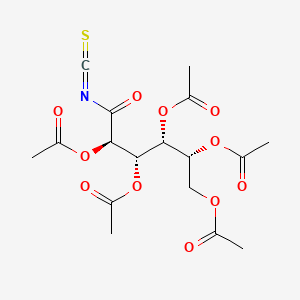
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

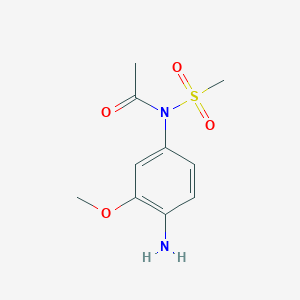
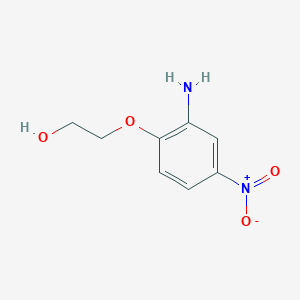
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)

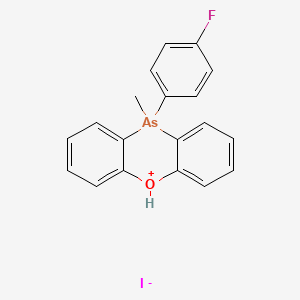
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)

